3-(4-Chlorophenyl)pyrrolidin-2-one is a compound featuring a pyrrolidinone ring with a para-chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals. The molecular formula for this compound is C₁₀H₁₀ClN₁O, with a molecular weight of approximately 195.65 g/mol. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets.
The compound can be synthesized through various organic reactions, often involving substituted phenyl groups and pyrrolidine derivatives. It has been studied in the context of developing new therapeutic agents, particularly in the fields of neuropharmacology and anti-inflammatory drugs.
3-(4-Chlorophenyl)pyrrolidin-2-one is classified as a pyrrolidinone derivative. Pyrrolidinones are five-membered nitrogen-containing heterocycles that exhibit diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
The synthesis of 3-(4-Chlorophenyl)pyrrolidin-2-one can be achieved through several methods, including:
For example, one synthetic route involves refluxing a mixture of 4-chlorobenzaldehyde and pyrrolidine in an appropriate solvent like ethanol or dichloromethane, often catalyzed by acids or bases to facilitate the reaction. After completion, the product can be purified through crystallization or chromatography .
The molecular structure of 3-(4-Chlorophenyl)pyrrolidin-2-one consists of:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, IR spectra typically show characteristic peaks corresponding to carbonyl (C=O) stretching around 1689 cm and aromatic C–H bending .
3-(4-Chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions:
For example, nucleophilic substitution reactions may involve treating the compound with sodium azide or other nucleophiles in polar solvents to yield substituted derivatives .
The mechanism of action for 3-(4-Chlorophenyl)pyrrolidin-2-one primarily involves its interaction with biological targets such as receptors or enzymes. The chlorinated phenyl group enhances lipophilicity, allowing for better membrane penetration and interaction with central nervous system targets.
Studies have indicated that compounds with similar structures exhibit activity at various neurotransmitter receptors, which can lead to analgesic or anti-inflammatory effects .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition temperatures .
3-(4-Chlorophenyl)pyrrolidin-2-one has several scientific applications:
3-(4-Chlorophenyl)pyrrolidin-2-one (molecular formula: C₁₀H₁₀ClNO, molecular weight: 195.65 g/mol) is a nitrogen-containing heterocycle featuring a γ-lactam ring linked to a chlorinated aryl group. This scaffold combines structural rigidity from the pyrrolidinone core with the hydrophobic and electronic properties imparted by the 4-chlorophenyl substituent. Its significance lies in its versatility as a synthetic intermediate and bioactive pharmacophore, particularly in targeting G protein-coupled receptors (GPCRs). The electron-withdrawing chlorine atom enhances dipole interactions, while the lactam group provides hydrogen-bonding capacity—properties exploited in rational drug design to optimize target engagement and metabolic stability.
The pyrrolidin-2-one core in 3-(4-chlorophenyl)pyrrolidin-2-one serves as a privileged scaffold for developing negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor. Hybrid analogs integrating this moiety with pyridine or urea fragments exhibit enhanced binding to the CB1 allosteric site. For example, PSNCBAM-1 derivatives—which incorporate 3-(4-chlorophenyl)pyrrolidin-2-one linked to a 6-(pyrrolidin-1-yl)pyridin-2-yl group via a urea spacer—demonstrate low-nanomolar potency in calcium mobilization assays (IC₅₀ = 32.5 nM) [3]. Modifications to the pyrrolidine nitrogen (e.g., alkylation or ring expansion) impact activity, with dimethyl substitution maintaining potency (IC₅₀ = 27.4 nM) and larger groups reducing efficacy [3].
Table 1: Activity of Select Pyrrolidin-2-one Derivatives in CB1 Allosteric Modulation [3]
Compound | Structural Variation | CB1 IC₅₀ (nM) | Functional Effect |
---|---|---|---|
PSNCBAM-1 | 6-(Pyrrolidin-1-yl)pyridine | 32.5 | NAM (↓CP55,940 Emax) |
Dimethyl analog (Cmpd 11) | N,N-Dimethylamino | 27.4 | Comparable NAM activity |
Diethyl analog (Cmpd 12) | N,N-Diethylamino | 125.0 | Reduced potency |
N-Butyl analog (Cmpd 18) | N-Mono-butyl | 93.0 | Moderate NAM activity |
Molecular docking reveals the 3-(4-chlorophenyl) fragment occupies a hydrophobic subpocket near transmembrane helices 6/7 of CB1, while the lactam carbonyl forms hydrogen bonds with K3.28 or T3.29 [2] [9]. This dual interaction stabilizes an inactive receptor conformation, reducing orthosteric agonist efficacy without competing for the endogenous ligand-binding site.
The discovery of CB1 allosteric modulators began with Org27569 (2005) and PSNCBAM-1 (2007), both showing paradoxical enhancement of agonist binding alongside functional inhibition [2] [6]. In 2014, structure-activity relationship (SAR) studies identified 3-(4-chlorophenyl)pyrrolidin-2-one as a critical component of PSNCBAM-1 derivatives [3]. Hybrid molecules merging this scaffold with Org27569’s indole core were later designed to exploit shared interactions with CB1’s allosteric site, notably residues R214³.⁵⁰ and D338⁶.³⁰ [2]. These hybrids retained NAM properties in GTPγS binding and cAMP assays, validating the scaffold’s versatility [2].
Table 2: Evolution of 3-(4-Chlorophenyl)pyrrolidin-2-one in CB1 NAM Development
Year | Milestone | Key Finding |
---|---|---|
2007 | Identification of PSNCBAM-1 | First CB1 NAM with pyrrolidinylpyridine-aryl urea scaffold |
2014 | SAR of PSNCBAM-1 analogs [3] | 3-(4-Chlorophenyl)pyrrolidin-2-one variants retain/subpotentiate NAM activity |
2021 | Hybridization with Org27569 [2] | Scaffold fusion enhanced binding pocket interactions; maintained salt bridge R214-D338 |
The 4-chlorophenyl group is indispensable for optimizing allosteric activity. Key roles include:
Replacing chlorine with other halogens (F, Br) or small lipophilic groups (CF₃, CH₃) alters activity:
Table 3: Impact of Chlorophenyl Modifications on Molecular Interactions [2] [3] [9]
Substituent | Electronic/Hydrophobic Effect | CB1 Binding Affinity | Key Interaction Partners |
---|---|---|---|
4-Cl | Moderate σₚ, high hydrophobicity | ++++ | F200².⁶⁰, F268⁶.⁴⁴, I290⁶.⁵³ |
3-Cl | Similar σₚ, misaligned geometry | ++ | Partial hydrophobic overlap |
2,4-DiCl | Enhanced hydrophobicity | +++ | Broader van der Waals contacts |
4-CF₃ | High σₚ, steric bulk | ++ | Suboptimal pocket occupancy |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0